Puberanidine

Vue d'ensemble

Description

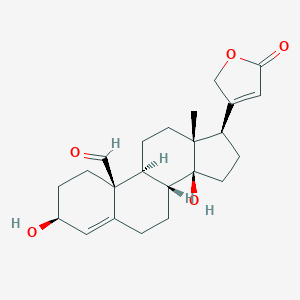

It is a selective blocker of the TTX-sensitive Na+ channel in the heart, a potent antiarrhythmic belonging to the Id class, an antifibrillatory, an anti-inflammatory and a local anesthetic agent. It presents micromolar affinity at brain Alpha-Bungarotoxin-sensitive nAChR. Alkaloid , from plants of the Aconitum genus, Ranunculaceae.

N-Deacetyllappaconitine possesses a potent anti-arrhythmic and antifibrillatory action in various forms of extrasystolic and systolic arrhythmias. 0.5-1 mg/kg (i.v.) prevent and stop arrhythmias induced by Aconitine, Ba chloride, electric stimulation and occlusion of the coronary artery. Comparatively to many antiarrhythmic drugs, at the dosage producing a strong antiarrhytmic effect, it does not lower the systemic arterial pressure, does not possess negative and inotropic or chronotropic action and slightly acts upon the refractory period and the Q-T interval. N-Deacetyllappaconitine interacts selectively with TTX-sensitive Na+ channel and suppresses the Na+ current without changing the channel activation threshold, which has been established using patch clamp and intracellular perfusion on isolated cardiomyocytes and neurons from rat ganglia. It has also been established that N-Deacetyllappaconitine acts as a local anaesthetic and as an anti-inflammatory.

It is a selective blocker of the TTX-sensitive Na+ channel in the heart, a potent antiarrhythmic belonging to the Id

Applications De Recherche Scientifique

Blocqueur de canal sodique

La puberanidine, ou N-désacétyllappaconitine, s'est avérée agir comme un bloqueur de canal sodique . Les bloqueurs de canaux sodiques sont importants dans le domaine des neurosciences et de la pharmacologie car ils peuvent influencer la fonction des cellules nerveuses et musculaires. Ils sont utilisés dans le traitement de diverses affections telles que l'épilepsie et les arythmies cardiaques .

Activité antinociceptive

La N-désacétyllappaconitine a démontré une activité antinociceptive, ce qui signifie qu'elle peut réduire la sensation de douleur . Cela la rend potentiellement utile dans le développement de nouveaux analgésiques ou antidouleurs .

Régulation de l'activité neuronale

Des recherches ont indiqué que la N-désacétyllappaconitine peut affecter l'activité neuronale . Cela pourrait avoir des implications pour le traitement des troubles neurologiques, bien que des recherches supplémentaires soient nécessaires dans ce domaine .

Activité analgésique

Dans une étude, de nouveaux composés hybrides contenant de l'alcaloïde diterpénoïde lappaconitine ont montré une faible toxicité et une activité analgésique remarquable dans des modèles de douleur expérimentaux . Cela suggère que la N-désacétyllappaconitine pourrait être utilisée dans le développement de nouveaux antidouleurs efficaces .

Activité antiarythmique

La même étude a également démontré que ces nouveaux composés présentaient une activité antiarythmique lors du test d'arythmie à l'adrénaline in vivo . Cela suggère une utilisation potentielle de la N-désacétyllappaconitine dans le traitement des troubles du rythme cardiaque

Mécanisme D'action

Target of Action

Puberanidine, also known as N-Deacetyllappaconitine, is a natural compound that primarily targets the central nervous system . It is known to interact with voltage-gated sodium channels and potassium channels , playing a crucial role in the transmission of nerve impulses.

Mode of Action

This compound acts as a sodium channel blocker . It inhibits the transmembrane currents of sodium ions and partially potassium ions through the corresponding transmembrane voltage-gated ion channels . This inhibition results in an increase in the duration of both slow and fast depolarization phases and a decrease in the amplitude of the action potential .

Biochemical Pathways

It is known that the compound’s interaction with sodium and potassium channels can influence neuronal excitability and signal transmission

Pharmacokinetics

Details about the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are limited. It is known that this compound is a derivative of n-desacetylaconitine and is mainly obtained by extracting from the root, rhizome, or root block of aconitum thorn . The compound is almost insoluble in water but can be dissolved in organic solvents .

Result of Action

The primary result of this compound’s action is its antiarrhythmic effects . By blocking sodium and potassium channels, it alters the electrical activity of neurons, which can have a significant impact on heart rhythm . It is also considered to have analgesic, anti-inflammatory, and sedative pharmacological effects .

Analyse Biochimique

Biochemical Properties

Puberanidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The metabolism of lappaconitine, a related compound, is mainly through deacetylation to yield this compound, which shows higher biological activity than the parent compound .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It has been proposed that lappaconitine does not act directly on the Central Nervous System (CNS), but is converted in vivo into the active metabolite this compound .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to act as sodium channel blockers . This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in several metabolic pathways. The metabolism of lappaconitine is mainly through deacetylation to yield this compound

Propriétés

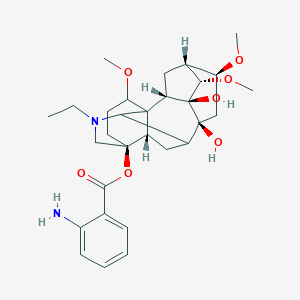

IUPAC Name |

[(2S,3S,4S,5R,6S,8S,13S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42N2O7/c1-5-32-15-27(39-26(33)16-8-6-7-9-19(16)31)11-10-23(37-3)29-21(27)13-18(24(29)32)28(34)14-20(36-2)17-12-22(29)30(28,35)25(17)38-4/h6-9,17-18,20-25,34-35H,5,10-15,31H2,1-4H3/t17-,18?,20+,21-,22+,23?,24?,25+,27-,28+,29?,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSUODASNSRJNCP-BXUVZERWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C[C@@]2(CCC(C34[C@@H]2CC(C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@]5([C@H]6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70911593 | |

| Record name | 20-Ethyl-8,9-dihydroxy-1,14,16-trimethoxyaconitan-4-yl 2-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70911593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11033-64-0 | |

| Record name | 20-Ethyl-8,9-dihydroxy-1,14,16-trimethoxyaconitan-4-yl 2-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70911593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

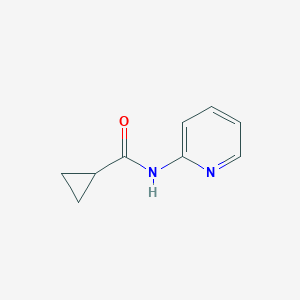

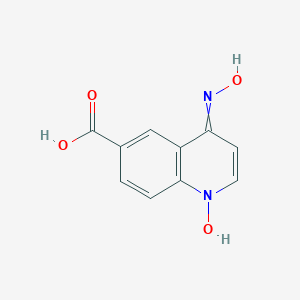

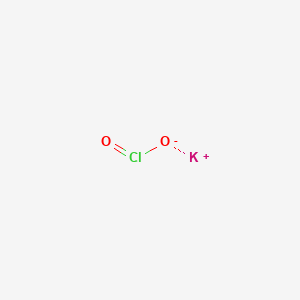

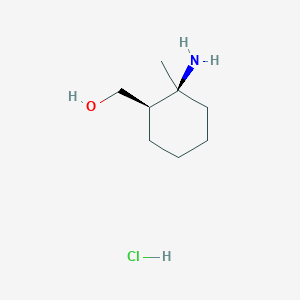

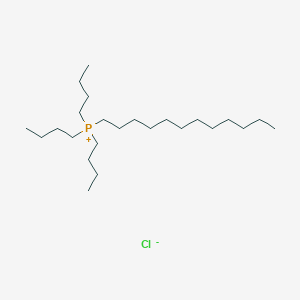

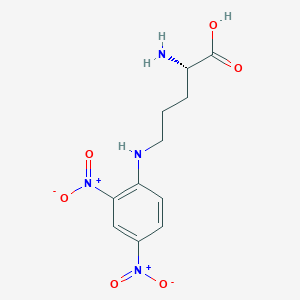

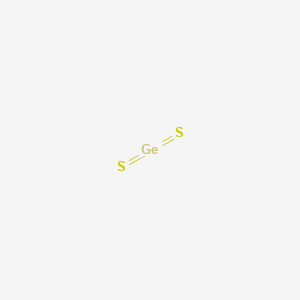

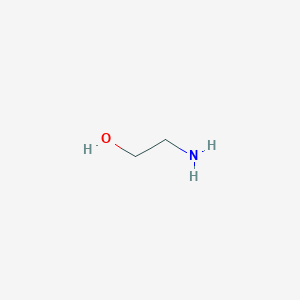

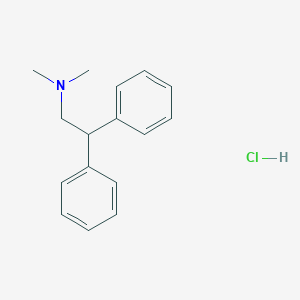

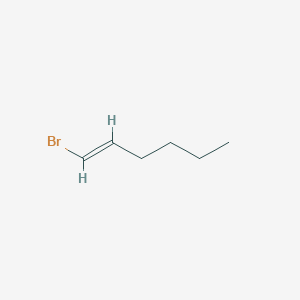

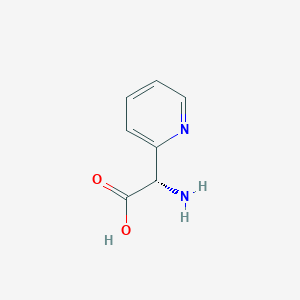

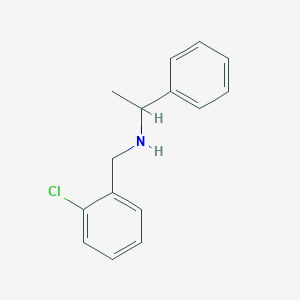

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(dimethylamino)methyl]-1H-indole-2,3-dione](/img/structure/B87659.png)